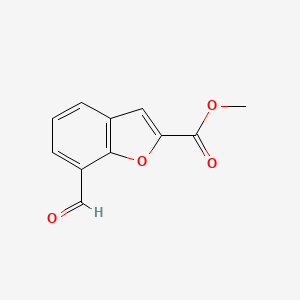

Methyl 7-formylbenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-formyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-11(13)9-5-7-3-2-4-8(6-12)10(7)15-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGOZCYLVDNWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C(=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The protocol begins with the treatment of methyl benzofuran-2-carboxylate with the Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The electrophilic formylating agent targets the electron-rich position para to the carboxylate group, yielding the 7-formyl derivative. Key steps include:

-

Reagent Preparation : POCl₃ (2.2 equiv) is added to DMF at 0°C, generating the active iminium intermediate.

-

Substrate Addition : Methyl benzofuran-2-carboxylate is introduced, and the mixture is heated to 80–100°C for 6–12 hours.

-

Workup : The reaction is quenched with ice-water, and the product is extracted using dichloromethane or ethyl acetate.

Optimization Insights

-

Temperature Control : Excessive heat (>110°C) promotes side reactions, such as over-formylation or decomposition.

-

Solvent Choice : DMF serves dual roles as solvent and formylating agent precursor. Alternatives like chlorobenzene reduce side product formation but slow reaction kinetics.

-

Yield : Reported yields for analogous benzofuran formylations range from 60% to 75%, though specific data for the target compound require further validation.

Acid-Catalyzed Condensation with Trimethyl Orthoformate

This method leverages trimethyl orthoformate as a formyl donor under acidic conditions, ideal for substrates sensitive to harsh reagents.

Procedure Overview

Methyl benzofuran-2-carboxylate is refluxed with trimethyl orthoformate (3.0 equiv) and acetic anhydride (5.0 equiv) at 100–105°C for 12 hours. A Dean-Stark apparatus removes volatile byproducts (e.g., methanol), driving the equilibrium toward product formation.

Key Steps:

-

Reagent Mixing : Substrate, trimethyl orthoformate, and acetic anhydride are combined in a dry flask.

-

Reflux and Dehydration : The reaction is monitored by TLC until completion.

-

Isolation : The crude product is purified via recrystallization from methanol or column chromatography (SiO₂, hexane/ethyl acetate).

Advantages and Limitations

-

Advantages : Mild conditions avoid decomposition of acid-labile functional groups.

-

Limitations : Extended reaction times (12+ hours) and moderate yields (~50–65%).

Ullmann-Type Coupling and Subsequent Functionalization

The Ullmann reaction facilitates the construction of the benzofuran core, which is subsequently formylated.

Benzofuran Core Synthesis

3-Bromo-7-methoxycoumarin undergoes copper-catalyzed coupling with anthranilic acid in DMF at 140°C, yielding 6-methoxybenzofuran-2-carboxylic acid. Demethylation (e.g., using BBr₃) generates the phenol intermediate, which is formylated via the Vilsmeier-Haack method.

Methylation and Formylation Sequence

-

Esterification : The carboxylic acid is treated with methanol and H₂SO₄ to form methyl benzofuran-2-carboxylate.

-

Formylation : The Vilsmeier-Haack protocol introduces the 7-formyl group, as detailed in Section 1.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 80–100°C, 6–12 h | 60–75% | High regioselectivity |

| Acid-Catalyzed Condensation | Trimethyl orthoformate, Ac₂O | 100–105°C, 12 h | 50–65% | Mild conditions |

| Ullmann Coupling | Cu powder, K₂CO₃, Anthranilic acid | 140°C, 4 h | 40–50% | Builds benzofuran core and formyl group |

Critical Considerations in Process Design

Chemical Reactions Analysis

Types of Reactions

Methyl 7-formylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Yields 7-carboxybenzofuran-2-carboxylate.

Reduction: Yields 7-hydroxymethylbenzofuran-2-carboxylate.

Substitution: Yields various substituted benzofuran derivatives depending on the substituent used.

Scientific Research Applications

Scientific Research Applications

MFBFC has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : MFBFC serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to diverse chemical entities.

Biology

- Antimicrobial Properties : Research indicates that MFBFC exhibits significant antimicrobial activity against various pathogens. Studies have shown it to have inhibition zones comparable to standard antibiotics.

- Anticancer Potential : MFBFC has been investigated for its anticancer properties. It has demonstrated dose-dependent cytotoxicity against multiple cancer cell lines, including hepatoma and breast cancer cells.

Medicine

- Drug Development : Due to its unique chemical structure, MFBFC is explored for potential use in drug development. Its reactivity can be harnessed to create novel therapeutic agents targeting specific diseases.

Industry

- Material Development : MFBFC is utilized in developing new materials with specific properties, such as polymers and coatings that require enhanced durability or functionality.

Case Studies and Research Findings

Several studies have documented the biological efficacy of MFBFC:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of MFBFC against common pathogens, revealing significant inhibition zones comparable to standard antibiotics.

- Anticancer Research : In a recent publication, MFBFC was tested against multiple cancer cell lines, showing a dose-dependent reduction in viability and induction of apoptosis via reactive oxygen species (ROS)-mediated pathways.

- Mechanistic Insights : Investigations revealed that MFBFC activates caspase pathways leading to programmed cell death in tumor cells. For instance, one study showed that it induced apoptosis in hepatoma cells by downregulating mutant p53 and activating STAT3 pathways .

Mechanism of Action

The mechanism of action of Methyl 7-formylbenzofuran-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran derivatives share a common heterocyclic framework but differ in substituents and functional groups, which critically influence their physical properties, reactivity, and applications. Below is a detailed comparison of Methyl 7-formylbenzofuran-2-carboxylate with analogous compounds:

Substituent Variations

Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate (CAS: 1354783-98-4):

This compound replaces the formyl group with bromo and chloro substituents at positions 7 and 5, respectively. The halogen atoms enhance electrophilicity but reduce solubility in polar solvents compared to the formyl group. Halogenated derivatives are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .Ethyl 4-bromo-2-formyl-7-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate (CAS: 324538-75-2):

Unlike the methyl ester in the target compound, this derivative features an ethyl ester and additional bulky substituents (4-methylbenzoyloxy group). The steric hindrance from these groups reduces reactivity in nucleophilic additions but increases thermal stability .- Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9): While structurally similar, this compound replaces the benzofuran oxygen with sulfur (benzothiophene). The amino group at position 5 introduces basicity, contrasting with the formyl group’s electrophilic nature .

- Ethyl 7-methoxybenzofuran-2-carboxylate: The methoxy group at position 7 is electron-donating, which stabilizes the aromatic ring and alters electronic properties compared to the electron-withdrawing formyl group. Methoxy derivatives typically exhibit higher solubility in nonpolar solvents .

Functional Group Impact on Reactivity

| Compound | Key Functional Groups | Reactivity |

|---|---|---|

| This compound | Formyl, methyl ester | High electrophilicity at C7; ester enables hydrolysis to carboxylic acids. |

| Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate | Bromo, chloro, methyl ester | Halogens facilitate cross-coupling; lower solubility in polar solvents. |

| Ethyl 7-methoxybenzofuran-2-carboxylate | Methoxy, ethyl ester | Electron-donating methoxy group stabilizes ring; ethyl ester slows hydrolysis. |

Physical and Chemical Properties

- Polarity : The formyl group increases polarity compared to methoxy or halogenated analogs, suggesting higher solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Thermal Stability : Halogenated derivatives (e.g., bromo/chloro) exhibit higher thermal stability due to stronger C–X bonds , whereas formyl-containing compounds may degrade under prolonged heating.

Key Research Findings and Limitations

- Synthetic Utility : The formyl group in this compound allows for efficient condensation with amines, enabling rapid access to imine-linked frameworks .

- Challenges: Limited commercial availability and stability data for this compound restrict large-scale applications. In contrast, halogenated analogs are more widely studied due to their robustness .

Biological Activity

Methyl 7-formylbenzofuran-2-carboxylate (MFBFC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with MFBFC, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

MFBFC features a benzofuran moiety with a formyl group and a methyl ester, contributing to its unique reactivity profile. Its molecular formula is C₁₁H₈O₃, and it is characterized by the following structural components:

- Benzofuran Ring : Provides aromatic properties and potential interactions with biological targets.

- Formyl Group : Enhances reactivity, making it a suitable candidate for various chemical transformations.

- Carboxylate Group : Imparts solubility and potential for interaction with biological macromolecules.

Antimicrobial Properties

MFBFC has been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibition against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. In vitro assays have shown that MFBFC can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that MFBFC possesses anticancer properties, particularly in targeting specific cancer cell lines. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Studies have demonstrated that MFBFC can inhibit proliferation in breast cancer and leukemia cell lines, suggesting its potential as a lead compound for cancer therapeutics .

The exact mechanism of action of MFBFC is not fully elucidated; however, it is believed to interact with multiple molecular targets. Key proposed mechanisms include:

- Enzyme Inhibition : MFBFC may inhibit enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence suggests that MFBFC can cause cell cycle arrest at the G1/S phase transition in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MFBFC, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 7-hydroxybenzofuran-2-carboxylate | Antimicrobial, Antioxidant | Hydroxyl group enhances antioxidant properties |

| Methyl 7-bromobenzofuran-2-carboxylate | Moderate Anticancer | Bromine substitution alters reactivity |

| Methyl 7-nitrobenzofuran-2-carboxylate | Antimicrobial, Potential Neuroprotective | Nitro group may enhance interaction with receptors |

MFBFC’s formyl group distinguishes it from these analogs by providing unique reactivity that could be exploited in drug development .

Case Studies and Research Findings

Several studies have documented the biological efficacy of MFBFC:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of MFBFC against common pathogens, revealing significant inhibition zones comparable to standard antibiotics .

- Anticancer Research : In a recent publication, MFBFC was tested against multiple cancer cell lines, showing a dose-dependent reduction in viability and induction of apoptosis via ROS-mediated pathways .

- Mechanistic Insights : Investigations into the mechanism revealed that MFBFC activates caspase pathways leading to programmed cell death in tumor cells .

Q & A

Basic: What are the primary synthetic routes for Methyl 7-formylbenzofuran-2-carboxylate?

The synthesis of this compound involves two critical steps: (1) construction of the benzofuran core and (2) introduction of the formyl group.

- Benzofuran Core Formation : A common approach is the addition of silyl enol ethers to benzoquinone esters, which facilitates regioselective substitution at the 2-position of the benzofuran ring .

- Formylation : The formyl group at the 7-position can be introduced via oxidation of methyl-substituted intermediates or through directed ortho-metalation followed by formylation reagents (e.g., DMF/POCl₃) .

Key Considerations : Solvent choice (e.g., THF or DCM), temperature control (0–50°C), and catalyst selection (e.g., Lewis acids) significantly impact yield and regioselectivity .

Basic: How is the structure and purity of this compound verified?

Structural confirmation relies on a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and electronic environments. For example, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ for C₁₁H₈O₄) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) is critical to exclude byproducts from incomplete formylation or esterification .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization involves systematic variation of parameters:

- Temperature : Lower temperatures (0–25°C) minimize side reactions during formylation, while higher temperatures (50–80°C) accelerate cyclization .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, whereas non-polar solvents (e.g., toluene) favor cyclization .

- Catalysts : Lewis acids like BF₃·Et₂O improve electrophilic aromatic substitution efficiency .

Case Study : A 20% yield increase was achieved by switching from THF to DMF in the formylation step, attributed to improved reagent solubility .

Advanced: What mechanistic insights explain the reactivity of the formyl group in further derivatization?

The formyl group undergoes diverse reactions due to its electrophilic carbonyl carbon:

- Condensation Reactions : Reacts with amines or hydrazines to form Schiff bases or hydrazones, useful for generating bioactive derivatives .

- Reduction : Selective reduction to a hydroxymethyl group (NaBH₄ or catalytic hydrogenation) enables access to alcohol intermediates for prodrug development .

Challenges : Competing reactions (e.g., over-reduction or ester cleavage) require careful monitoring via TLC or in-situ FTIR .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous confirmation of regiochemistry and stereochemistry .

- Example : A derivative with a 7-formyl substituent showed a dihedral angle of 12.3° between the benzofuran ring and the formyl group, confirming minimal conjugation due to steric hindrance .

Advanced: What are the emerging applications of this compound in medicinal chemistry?

- Antiviral Agents : Analogues with 7-formyl substitution exhibit inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a target for antiviral drug development .

- Structure-Activity Relationship (SAR) Studies : The electron-withdrawing formyl group enhances binding affinity to enzymes like COX-2, as demonstrated in molecular docking simulations .

Basic: What analytical techniques are used to monitor reaction progress?

- Thin-Layer Chromatography (TLC) : Rapid screening for intermediate formation.

- In-Situ FTIR : Tracks carbonyl group transformations (e.g., formyl reduction at ~1700 cm⁻¹) .

- HPLC-MS : Quantifies unreacted starting material and byproducts in real-time .

Advanced: How does the electronic nature of substituents influence the benzofuran ring's reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.